molecular formula C14H9BrN2O2 B2929444 2-(5-(Bromomethyl)pyridin-2-yl)isoindoline-1,3-dione CAS No. 633312-49-9

2-(5-(Bromomethyl)pyridin-2-yl)isoindoline-1,3-dione

Cat. No. B2929444
CAS RN: 633312-49-9
M. Wt: 317.142
InChI Key: IYAPUAGSQBZYRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(5-(Bromomethyl)pyridin-2-yl)isoindoline-1,3-dione” is a compound that has been the focus of much research due to its presence in a wide array of bioactive molecules . It is derived from analogs of important biogenic amines . This compound is not intended for human or veterinary use and is available for research use only.


Synthesis Analysis

The synthesis of this compound and similar isoindoline/isoindoline-1,3-dione derivatives has been carried out under solventless conditions . The aim was to develop a green synthesis technique for these compounds . They were synthesized using simple heating and relatively quick solventless reactions . The compounds were then purified with a methodology as green as possible .


Molecular Structure Analysis

The molecular formula of “2-(5-(Bromomethyl)pyridin-2-yl)isoindoline-1,3-dione” is C14H9BrN2O2. The molecular weight is 317.142.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in various studies . The reactions were carried out under solventless conditions, which aligns with the principles of green chemistry .

Scientific Research Applications

Pharmaceutical Synthesis

This compound is utilized in the synthesis of various pharmaceuticals due to its reactivity and ability to form stable heterocyclic structures. It serves as a building block for creating bioactive molecules that can interact with biological targets, potentially leading to new therapeutic agents .

Herbicides

The reactivity of 5-Bromomethyl-2-phthalimido-pyridine allows for its use in the development of herbicides. Its structural properties enable the formation of compounds that can disrupt the growth of unwanted plants without affecting desired crops .

Colorants and Dyes

Due to its aromatic structure, this compound can be incorporated into colorants and dyes. It can contribute to the stability and intensity of colors used in various industrial applications, including textiles and inks .

Polymer Additives

5-Bromomethyl-2-phthalimido-pyridine can be used to modify polymers, enhancing their properties such as thermal stability, durability, and resistance to degradation. This makes it valuable in the production of high-performance plastics and resins .

Organic Synthesis

In organic chemistry, this compound is a versatile intermediate. It can undergo various chemical reactions, providing a pathway to synthesize a wide range of organic compounds with complex structures and functionalities .

Photochromic Materials

The compound’s structure is conducive to the development of photochromic materials. These materials change color when exposed to light, which has applications in smart windows, sunglasses, and optical data storage devices .

Mechanism of Action

Target of Action

The primary target of 2-(5-(Bromomethyl)pyridin-2-yl)isoindoline-1,3-dione, also known as 5-Bromomethyl-2-phthalimido-pyridine, is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system of the brain, which is involved in several neurological processes including mood, reward, addiction, and fine motor control.

Mode of Action

The compound interacts with the dopamine receptor D2 at its allosteric binding site . The binding affinity of the compound to the receptor was assessed in terms of binding energy (∆ G ) . The interaction with the receptor can modulate the receptor’s activity, leading to changes in the downstream signaling pathways.

Pharmacokinetics

The pharmacokinetic properties of the compound were predicted in silico . , suggesting it has sufficient bioavailability to exert its effects in a living organism.

Result of Action

Safety and Hazards

While no risk was found for the isoindolines, there was evidence of three kinds of toxicity for the isoindoline-1,3-dione compounds .

properties

IUPAC Name

2-[5-(bromomethyl)pyridin-2-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2/c15-7-9-5-6-12(16-8-9)17-13(18)10-3-1-2-4-11(10)14(17)19/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAPUAGSQBZYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=C(C=C3)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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